N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a naphthalen-2-yl substituent on the pyridazinone ring and a 6-methoxypyridin-3-yl group on the acetamide moiety. Pyridazinone derivatives are known for their diverse bioactivity, attributed to their ability to modulate enzyme targets such as cyclooxygenases, kinases, and phosphodiesterases .
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-21-10-8-18(13-23-21)24-20(27)14-26-22(28)11-9-19(25-26)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,14H2,1H3,(H,24,27) |
InChI Key |
QUIGAQKWEBIEON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridine Ring: The pyridine ring with a methoxy substituent can be synthesized through a series of reactions starting from pyridine derivatives, involving steps such as nitration, reduction, and methylation.
Coupling Reactions: The final step involves coupling the pyridazinone and pyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohol derivatives of the pyridazinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide. For instance, derivatives of 6-methoxypyridin have shown promising results against various bacterial strains. A study evaluated the efficacy of these compounds and demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Enzyme Inhibition
Another important application lies in the inhibition of cyclooxygenase (COX) enzymes. Compounds structurally similar to this compound have been studied for their ability to inhibit COX enzymes, which play a critical role in inflammation and pain pathways. This suggests potential use in treating inflammatory diseases .
Anticancer Properties
There is growing interest in the anticancer properties of pyridine and naphthalene derivatives. Research indicates that compounds like this compound may exhibit cytotoxic effects on various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Neuroprotective Effects
Some studies suggest that derivatives of this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress, which are critical factors in neuroprotection .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Mariswamy et al., various pyridine derivatives were synthesized and tested for their antimicrobial activity. The findings indicated that certain modifications to the structure significantly enhanced their efficacy against resistant bacterial strains .
Case Study 2: COX Inhibition
A series of naphthalene derivatives were synthesized to evaluate their COX inhibitory properties. The results demonstrated that specific structural features contributed to higher inhibition rates, positioning these compounds as potential anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and naphthalene groups could facilitate binding through hydrophobic interactions, while the pyridazinone ring might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the pyridazinone ring and the acetamide side chain. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Estimated based on molecular formula (C22H18N4O3).
Key Observations :
- Fluorinated analogs (e.g., trifluorophenyl in ) exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects.
- Methoxy and thioether groups (e.g., ) influence solubility and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : Methoxy and pyridinyl groups (e.g., ) enhance aqueous solubility relative to halogenated analogs.
Biological Activity
N-(6-Methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a methoxypyridine moiety and a naphthalenic unit linked to a pyridazinone. The structural formula can be represented as follows:
This configuration is critical for its biological activity, as it influences how the compound interacts with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in cancer progression, such as proteasome inhibitors and E3 ubiquitin ligase modulators .
- Targeting Signaling Pathways : The compound may modulate key signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress, a factor in various diseases including cancer .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds structurally related to this compound:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds similar to this one have shown IC50 values in the low micromolar range, indicating potent activity against tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 7.5 |
| HeLa (Cervical) | 4.0 |
Mechanistic Insights
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, they may disrupt the cell cycle, leading to cell cycle arrest at various phases.
Case Studies
- Study on Multicellular Spheroids : A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, revealing that certain derivatives exhibited significant anticancer activity by effectively penetrating these models mimicking solid tumors .
- In Vivo Efficacy : In vivo studies using murine models have shown that administration of related compounds resulted in tumor size reduction and improved survival rates, further supporting their potential as therapeutic agents against cancer .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling a functionalized pyridazine core to a naphthalene derivative. Key steps include:
- KOH-mediated reflux for nucleophilic substitution or condensation, as demonstrated in pyridazine-acetamide derivatives (e.g., refluxing acetohyrazide with ethyl cyanoacetate in ethanol) .
- Controlled copolymerization techniques (e.g., using CMDA and DMDAAC monomers) to ensure regioselectivity and minimize side products .
- Purification via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using TLC with UV visualization .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and naphthalene aromatic protons (δ 7.2–8.5 ppm). Compare with PubChem data for analogous pyridinyl acetamides .
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm bond lengths (e.g., C=O at ~1.22 Å). Use SHELXL for refinement, addressing potential twinning or disorder via the HKLF 5 format .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ calculated within 2 ppm error) .
Advanced: How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent/DMSO concentration). For example, MIC assays in showed variability due to solvent effects on bacterial membrane permeability .
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) studies to distinguish direct target engagement from off-target effects.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers. Report p-values and effect sizes to contextualize discrepancies .
Advanced: What computational methods support structural optimization for enhanced target binding?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., methoxy vs. ethoxy groups) on binding energy .
- Molecular docking (AutoDock Vina) : Dock the compound into crystallographic protein structures (PDB ID: e.g., 4ZUD for kinase targets). Prioritize poses with hydrogen bonds to pyridazine C=O and naphthalene π-π stacking .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility .
Advanced: How is crystallographic disorder managed in X-ray structures of related acetamides?
Methodological Answer:
- SHELXL refinement : Use PART and FREE instructions to model disorder (e.g., naphthalene ring rotational isomers). Apply ISOR and SIMU restraints to thermal parameters .
- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron density.
- Validation tools : Check R1 (<5%), wR2 (<15%), and Fit/GooF (0.8–1.2) metrics. Cross-validate with PLATON’s ADDSYM .
Basic: What stability considerations apply during storage and handling?
Methodological Answer:
- Storage : Protect from light and moisture at –20°C in amber vials. Desiccate with silica gel to prevent hydrolysis of the acetamide group .
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 6 months. Peaks for hydrolyzed byproducts (e.g., free pyridazine) should remain <2% .
Advanced: How to design SAR studies targeting the pyridine and naphthalene moieties?
Methodological Answer:
- Pyridine modifications : Replace methoxy with halogens (F, Cl) to assess electronic effects on solubility and binding (see ’s fluorophenyl derivatives) .
- Naphthalene substitutions : Introduce sulfonate or methyl groups to enhance π-stacking (compare ’s tetrahydronaphthalene derivatives) .
- Bioisosteres : Replace pyridazine with triazine cores and compare IC50 shifts in kinase assays .
Basic: What are common synthetic impurities, and how are they detected?
Methodological Answer:
- Byproducts : Unreacted naphthalen-2-yl intermediates or over-alkylated pyridazines. Detect via HPLC (retention time shifts) or 1H NMR (unexpected singlet at δ 2.1 ppm for unreacted acetamide) .
- Heavy metals : Test residue via ICP-MS (limit: <10 ppm) per ICH Q3D guidelines .
Advanced: What strategies improve aqueous solubility without compromising activity?
Methodological Answer:
- Prodrug design : Convert acetamide to a sodium salt (e.g., ’s sodium pantoprazole analog) .
- Co-solvents : Use cyclodextrin inclusion complexes (e.g., β-CD at 10% w/v) to enhance solubility by 5–10× in PBS .
- PEGylation : Attach polyethylene glycol (PEG-400) to the pyridazine nitrogen, balancing solubility and logP .
Advanced: How to validate target engagement in mechanistic studies?
Methodological Answer:
- SPR (Biacore) : Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations. A KD < 1 µM confirms engagement .
- Cellular thermal shift assay (CETSA) : Heat cells to 55°C and monitor protein denaturation via Western blot. A shifted Tm indicates ligand binding .
- Crystallography : Co-crystallize the compound with the target (e.g., kinase domain) and resolve hydrogen bonds to active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
